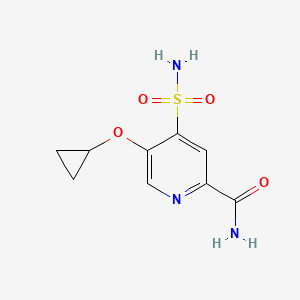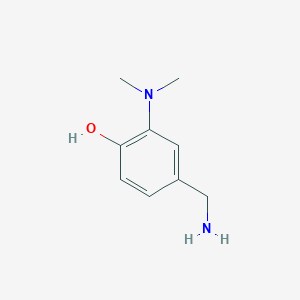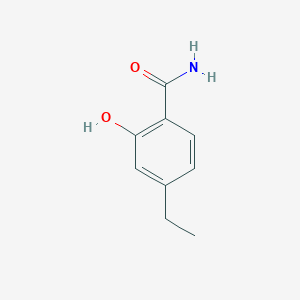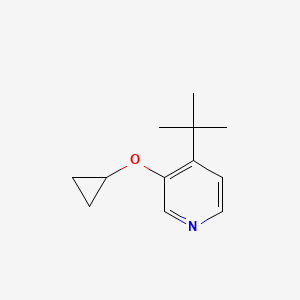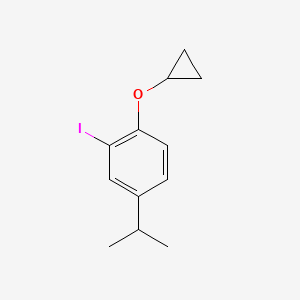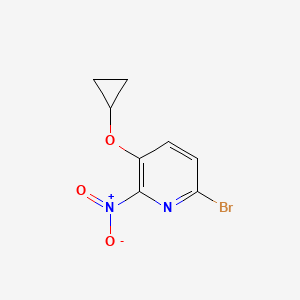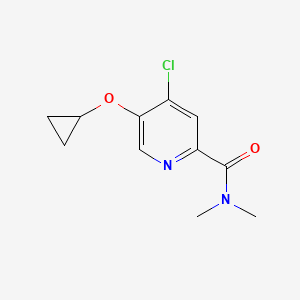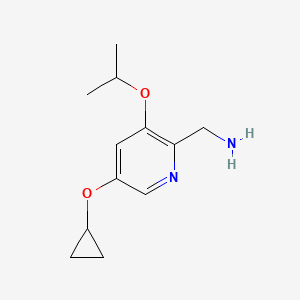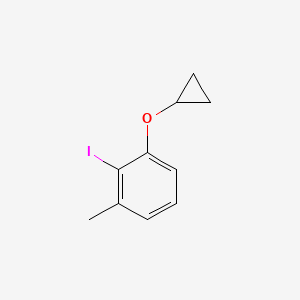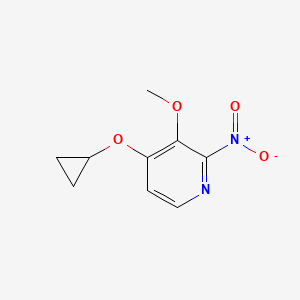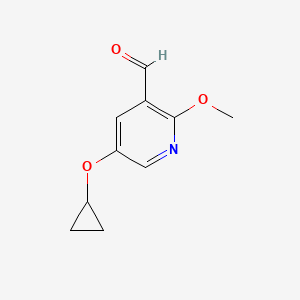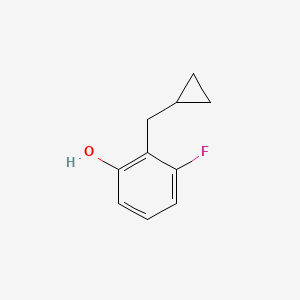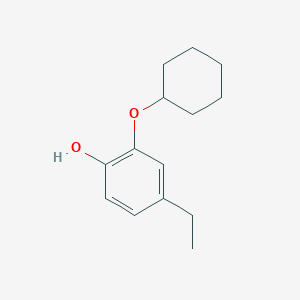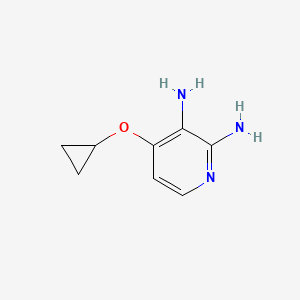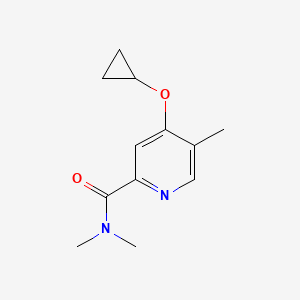
4-Cyclopropoxy-N,N,5-trimethylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N,N,5-trimethylpicolinamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is primarily used in research and development settings and is not intended for human use . This compound is part of the picolinamide family, which is known for its diverse applications in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-N,N,5-trimethylpicolinamide involves several steps. One common synthetic route includes the following steps:
Formation of the picolinamide core: This step typically involves the reaction of picolinic acid with an amine to form the picolinamide core.
Introduction of the cyclopropoxy group: The cyclopropoxy group is introduced through a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the picolinamide core.
Methylation: The final step involves the methylation of the nitrogen atoms to form the N,N,5-trimethyl derivative.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-N,N,5-trimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the cyclopropoxy group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the amide group, converting it to an amine.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N,N,5-trimethylpicolinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Biological Studies: This compound is used in biological studies to investigate its effects on different cell lines and its potential as an anticancer agent.
Chemical Research: It serves as a model compound in chemical research to study the reactivity and properties of picolinamide derivatives.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N,N,5-trimethylpicolinamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The exact molecular pathways and targets are still under investigation, but it is thought to exert its effects through binding to specific sites on proteins or nucleic acids .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-N,N,5-trimethylpicolinamide can be compared with other similar compounds in the picolinamide family:
4-Cyclopropoxy-N-methylpicolinamide: This compound has a similar structure but lacks the additional methyl groups on the nitrogen atoms.
4-Cyclopropoxy-N,N,6-trimethylpicolinamide: This compound has a similar structure but with a different substitution pattern on the picolinamide core.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N,N,5-trimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-8-7-13-10(12(15)14(2)3)6-11(8)16-9-4-5-9/h6-7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
VJPPOOGGWBVVLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1OC2CC2)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


